synthesis and characterization of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
synthesis and characterization of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore, and its derivatization at the 2-position with a thioacetic acid moiety offers a versatile platform for developing novel therapeutic agents. This document details a robust, two-step synthetic pathway, beginning with the synthesis of the key precursor, 1-Phenyl-1H-benzoimidazole-2-thiol, followed by its S-alkylation to yield the target compound. We provide an in-depth explanation of the underlying reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for both synthesis and purification. Furthermore, a thorough guide to the structural elucidation and characterization of the final product using modern spectroscopic techniques—including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—is presented. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and explore the potential of this and related benzimidazole derivatives.
Introduction
The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have demonstrated significant efficacy as antiviral, antimicrobial, anticancer, and anthelmintic agents.[2][3][4] The versatility of the benzimidazole core, with its multiple sites for substitution, allows for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic potential.
Significance of the 2-Thioacetic Acid Moiety
The introduction of a flexible thioacetic acid side chain at the 2-position of the benzimidazole ring is a strategic design choice. The sulfur atom acts as a soft nucleophile and a potential coordination site, while the carboxylic acid group provides a handle for hydrogen bonding, salt formation, and further derivatization into esters or amides. This combination of a rigid aromatic core and a flexible, functionalized side chain is a common motif in the design of enzyme inhibitors and other bioactive molecules. The reaction of 2-mercaptobenzimidazoles with chloroacetic acid is a well-established and efficient method for introducing this valuable functionality.[5][6][7]
Overview of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid combines the key features of the benzimidazole scaffold with the functional utility of the 2-thioacetic acid group. The N-phenyl substituent at the 1-position enhances the lipophilicity of the molecule and provides an additional vector for steric and electronic modifications, distinguishing it from its unsubstituted counterpart. The synthesis of this target molecule is achieved through a logical and high-yielding pathway, making it an accessible building block for further chemical exploration.
Synthesis Methodology
The synthesis of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is most efficiently approached via a two-step process. First, the core heterocyclic precursor is constructed, followed by the attachment of the acetic acid side chain.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear path to the target molecule. The primary disconnection occurs at the sulfur-carbon bond of the thioether, leading back to the key precursor, 1-Phenyl-1H-benzoimidazole-2-thiol, and a two-carbon electrophile such as chloroacetic acid. The precursor itself can be disconnected to reveal N-phenyl-o-phenylenediamine and a one-carbon source like carbon disulfide.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Precursor: 1-Phenyl-1H-benzoimidazole-2-thiol
The synthesis of the benzimidazole thiol precursor is a classic cyclocondensation reaction.
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Principle & Causality: The reaction between N-phenyl-o-phenylenediamine and carbon disulfide in the presence of a base (e.g., potassium hydroxide) proceeds via the formation of a dithiocarbamate intermediate. The base deprotonates one of the amine groups, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. Intramolecular cyclization, driven by the proximity of the second amino group, followed by the elimination of hydrogen sulfide, yields the stable, aromatic benzimidazole-2-thiol ring system. Ethanol or an ethanol/water mixture is a common solvent choice due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures.[8][9]
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Experimental Protocol:
-
To a 250 mL round-bottom flask, add N-phenyl-o-phenylenediamine (0.05 mol), potassium hydroxide (0.06 mol), and 100 mL of 95% ethanol.
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Stir the mixture at room temperature until the potassium hydroxide has dissolved.
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Add carbon disulfide (0.075 mol) dropwise to the stirred solution over 15 minutes. The reaction is exothermic.
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Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
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Acidify the solution to pH ~5-6 with glacial acetic acid. The product will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry in a vacuum oven at 60°C.
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The crude product can be further purified by recrystallization from ethanol to yield pure 1-Phenyl-1H-benzoimidazole-2-thiol.
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Synthesis of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
This step involves a nucleophilic substitution reaction (S-alkylation).
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Principle & Causality: The thiol group of the benzimidazole precursor is weakly acidic. The addition of a base, such as potassium hydroxide or sodium hydroxide, is crucial as it deprotonates the thiol to form a highly nucleophilic thiolate anion.[6] This thiolate then readily attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride leaving group in an Sₙ2 reaction. The choice of an alcohol solvent like ethanol is advantageous as it dissolves both the polar salt intermediate and the organic starting materials. Heating the reaction helps to overcome the activation energy barrier, ensuring a reasonable reaction rate.
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Experimental Protocol:
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In a 250 mL round-bottom flask, dissolve 1-Phenyl-1H-benzoimidazole-2-thiol (0.03 mol) and potassium hydroxide (0.033 mol) in 100 mL of absolute ethanol.
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Stir the mixture and heat to reflux until a clear solution of the potassium thiolate salt is formed.
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In a separate beaker, dissolve chloroacetic acid (0.03 mol) in a minimal amount of water and neutralize it carefully with a potassium hydroxide solution.
-
Add the aqueous solution of potassium chloroacetate dropwise to the refluxing ethanolic solution of the thiolate.
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Continue to heat the mixture under reflux for 4-6 hours. Monitor the reaction via TLC (disappearance of the starting thiol).
-
After the reaction is complete, cool the mixture to room temperature. If a precipitate (KCl) forms, it can be filtered off.
-
Reduce the volume of the filtrate by about half using a rotary evaporator.
-
Pour the concentrated solution into 250 mL of cold water and acidify with dilute hydrochloric acid or acetic acid to a pH of ~4-5.
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The target compound, (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain the final product.
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Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.
Physical Properties
The expected physical properties are summarized below. These values should be determined experimentally for the synthesized compound.
| Property | Expected Observation |
| Appearance | White to off-white solid[10] |
| Molecular Formula | C₁₅H₁₂N₂O₂S |
| Molecular Weight | 284.34 g/mol |
| Melting Point | 87 °C (literature value, should be confirmed)[11] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water |
Spectroscopic Analysis
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Rationale: ¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid chain, and the acidic proton of the carboxyl group.
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Expected Signals (in DMSO-d₆):
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~13.0 ppm (singlet, 1H): This broad singlet, which may be exchangeable with D₂O, corresponds to the carboxylic acid proton (-COOH).
-
~7.2 - 7.8 ppm (multiplet, 9H): This complex region will contain the signals for the nine protons on the two phenyl rings and the benzimidazole core.
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~4.0 ppm (singlet, 2H): This singlet is characteristic of the methylene protons (-S-CH₂-COOH) adjacent to the sulfur atom and the carbonyl group.
-
-
Rationale: ¹³C NMR identifies all unique carbon atoms in the structure, confirming the carbon skeleton.
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Expected Signals (in DMSO-d₆):
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~170 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
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~150 ppm: Thio-substituted carbon of the benzimidazole ring (N-C=S).
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~110 - 145 ppm: Aromatic carbons from the benzimidazole and phenyl rings.
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~35 ppm: Methylene carbon of the acetic acid side chain (-S-CH₂-).
-
-
Rationale: FT-IR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.
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Expected Absorption Bands (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C and C=N stretch | Aromatic Rings / Imidazole |
| ~1300 | C-N stretch | Imidazole Ring |
| ~700-800 | C-H bend (out-of-plane) | Aromatic Rings |
| ~690 | C-S stretch | Thioether |
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Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Expected Result: In Electrospray Ionization (ESI) mode, the mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 285.07 or the deprotonated molecule [M-H]⁻ at m/z 283.05.
Applications and Future Directions
Biological Activities of Related Benzimidazole Thioacetates
Derivatives of (1H-benzoimidazol-2-ylsulfanyl)-acetic acid have been investigated for a wide range of biological activities. Studies have reported significant antimicrobial, anti-inflammatory, and cytotoxic properties for compounds with this core structure.[2][4][6] The specific N-phenyl substitution in the target compound of this guide may modulate these activities, potentially enhancing potency or altering selectivity.
Potential as a Pharmacophore or Synthetic Intermediate
Beyond its intrinsic bioactivity, (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a valuable synthetic intermediate. The carboxylic acid functional group is a versatile handle for further chemical modification. It can be readily converted into:
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Esters: To improve lipophilicity and cell permeability.
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Amides: To introduce new hydrogen bond donors/acceptors and explore interactions with biological targets.
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Acid Chlorides: To react with a wide range of nucleophiles for library synthesis.
This versatility makes it an excellent starting point for generating a diverse library of compounds for high-throughput screening in drug discovery programs.
Conclusion
This guide has outlined a reliable and well-characterized methodology for the synthesis of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. By providing a detailed rationale for each experimental step, along with comprehensive protocols and characterization guidelines, we have established a self-validating system for researchers. The strategic combination of the N-phenyl benzimidazole scaffold and the 2-thioacetic acid moiety makes this compound a compelling target for further investigation in medicinal chemistry and materials science. The synthetic route is robust and scalable, and the final product serves as a versatile platform for the development of novel, high-value derivatives.
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